Pratosartan

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

angiotensin II type 1 receptor blocke

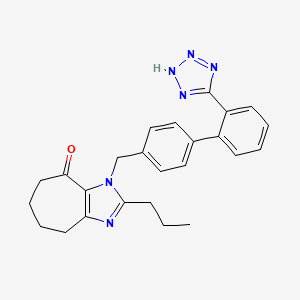

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O/c1-2-7-23-26-21-10-5-6-11-22(32)24(21)31(23)16-17-12-14-18(15-13-17)19-8-3-4-9-20(19)25-27-29-30-28-25/h3-4,8-9,12-15H,2,5-7,10-11,16H2,1H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTFTBCZZUBAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870016 | |

| Record name | 2-Propyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153804-05-8 | |

| Record name | Pratosartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153804-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pratosartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRATOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VLQ6E6DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pratosartan's Mechanism of Action at the AT1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratosartan is a non-peptide, selective angiotensin II type 1 (AT1) receptor antagonist.[1] As a member of the sartan class of drugs, its primary therapeutic effect is the reduction of blood pressure, making it a valuable agent in the management of hypertension. This technical guide provides a detailed overview of the molecular interactions and downstream signaling pathways affected by this compound's binding to the AT1 receptor. The information presented herein is intended to support further research and development in the field of cardiovascular pharmacology.

Core Mechanism: Selective AT1 Receptor Blockade

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II is the principal effector molecule of this system, exerting its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth, are mediated through the AT1 receptor.

This compound exerts its pharmacological effects by selectively binding to and blocking the AT1 receptor. This antagonism prevents angiotensin II from binding to the AT1 receptor, thereby inhibiting its downstream signaling cascades. This selective blockade leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, all of which contribute to a reduction in blood pressure.

Molecular Interaction and Binding Affinity

Table 1: Comparative Binding Affinity of Select Angiotensin II Receptor Blockers (ARBs)

| Compound | Target | Binding Affinity (K_i_ or IC_50_) | Reference |

| Irbesartan | AT1 Receptor | K_i_ = 4.05 nM | [2] |

| Losartan | AT1 Receptor | K_i_ = 25.2 nM | [2] |

| L-163,017 | AT1 Receptor | K_i_ = 0.11-0.20 nM | [3] |

Note: This table provides context with data from other ARBs due to the absence of specific public data for this compound. The affinity values are influenced by the specific experimental conditions.

Downstream Signaling Pathways Affected by this compound

By blocking the AT1 receptor, this compound inhibits the activation of several key downstream signaling pathways that are normally initiated by angiotensin II.

G_q_/PLC/IP_3_/Ca²⁺ Pathway

Activation of the AT1 receptor by angiotensin II typically leads to the coupling of the G_q_ protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2_) into inositol 1,4,5-trisphosphate (IP_3_) and diacylglycerol (DAG). IP_3_ binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ is a primary driver of vascular smooth muscle contraction. This compound's blockade of the AT1 receptor prevents this cascade, leading to vasodilation.

MAPK/ERK Pathway

Angiotensin II binding to the AT1 receptor can also activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in cellular growth, proliferation, and inflammation. By blocking the AT1 receptor, this compound can attenuate these long-term effects of angiotensin II, which may contribute to its beneficial effects on cardiovascular remodeling.

Experimental Protocols

Detailed experimental protocols for assessing the activity of this compound are crucial for research and development. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the AT1 receptor.

Objective: To quantify the binding affinity (K_i_ or IC_50_) of this compound to the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radioligand (e.g., [³H]Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC_50_ value, which can then be converted to a K_i_ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit angiotensin II-induced increases in intracellular calcium.

Objective: To assess the functional antagonism of this compound at the AT1 receptor by measuring changes in intracellular Ca²⁺.

Materials:

-

Cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Angiotensin II.

-

This compound.

-

Fluorescence plate reader with automated injection capabilities.

Methodology:

-

Culture AT1 receptor-expressing cells in a microplate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of angiotensin II.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Analyze the dose-response curve of this compound's inhibition of the angiotensin II-induced calcium signal to determine its potency (IC_50_).

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the angiotensin II-stimulated phosphorylation of ERK1/2.

Objective: To evaluate the inhibitory effect of this compound on AT1 receptor-mediated ERK1/2 activation.

Materials:

-

Cells expressing the AT1 receptor.

-

Angiotensin II.

-

This compound.

-

Lysis buffer.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Methodology:

-

Serum-starve the cells to reduce basal ERK1/2 phosphorylation.

-

Pre-incubate the cells with this compound.

-

Stimulate with angiotensin II for a defined period.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies for p-ERK1/2 and total ERK1/2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

This compound is a selective AT1 receptor antagonist that effectively blocks the key physiological actions of angiotensin II. Its mechanism of action involves the inhibition of critical downstream signaling pathways, including the G_q_/PLC/Ca²⁺ and MAPK/ERK pathways. This comprehensive blockade of angiotensin II signaling at the AT1 receptor underlies its efficacy as an antihypertensive agent. Further research to elucidate the precise binding kinetics and differential effects on various downstream signaling pathways will provide a more complete understanding of this compound's pharmacological profile and may open new avenues for its therapeutic application.

References

- 1. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Pratosartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pratosartan is a potent and selective nonpeptide angiotensin II receptor antagonist developed for the treatment of hypertension.[1][2] As a member of the "sartan" class of drugs, its mechanism of action involves the blockade of the angiotensin II type 1 (AT₁) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which leads to vasodilation and a reduction in blood pressure.[3][4] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for its key intermediates and the final active pharmaceutical ingredient (API). Furthermore, it outlines the essential chemical characterization techniques and presents typical analytical data required to ensure the identity, purity, and quality of the compound.

Synthesis of this compound

The synthesis of this compound, like other sartans such as Telmisartan, is a multi-step process that involves the convergent synthesis of two primary intermediates. The overall strategy is to construct the complex bis-benzimidazole core and the functionalized biphenyl moiety separately, followed by a final alkylation step to couple the two fragments.[5]

The key intermediates are:

-

Intermediate A: 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole

-

Intermediate B: A substituted biphenyl methyl ester, such as methyl 4'-(bromomethyl)biphenyl-2-carboxylate

The final step is the N-alkylation of Intermediate A with Intermediate B, followed by hydrolysis if a protecting group is used.

Synthesis of Intermediate A: 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole

This intermediate forms the core heterocyclic structure of the final molecule. A common route involves the condensation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine.

Experimental Protocol:

-

Reaction Setup: A suspension of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (1.0 eq) in polyphosphoric acid (PPA) is heated to approximately 70-75°C in a reaction vessel equipped with a mechanical stirrer.

-

Addition of Amine: N-methyl-o-phenylenediamine dihydrochloride (0.9 eq) is added portion-wise to the heated suspension over a period of 2 hours, maintaining the temperature at 70-75°C.

-

Condensation: After the addition is complete, the reaction mixture is heated to a higher temperature, typically 130-135°C, and maintained for 10-12 hours to drive the condensation and cyclization.

-

Work-up and Isolation: The reaction mixture is cooled and then carefully quenched by pouring it into a mixture of ice and water. The pH is adjusted to be basic (pH 9-10) with a suitable base like sodium hydroxide to precipitate the product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure Intermediate A.

Table 1: Physicochemical Data for Intermediate A

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀N₄ | |

| Molecular Weight | 304.39 g/mol | |

| Appearance | Colorless to off-white crystalline solid | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |

Synthesis of Intermediate B: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

This intermediate provides the biphenyl "tail" of the molecule, which is crucial for binding to the AT₁ receptor. It is typically synthesized via a free-radical bromination of the corresponding methyl-substituted precursor.

Experimental Protocol:

-

Reaction Setup: A solution of methyl 4'-methylbiphenyl-2-carboxylate (1.0 eq) is prepared in a non-polar solvent such as carbon tetrachloride or n-hexane in a flask equipped with a reflux condenser and a light source (for initiation).

-

Addition of Reagents: N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a radical initiator such as azo(bisisobutyronitrile) (AIBN, ~0.05 eq) are added to the solution.

-

Reaction: The mixture is heated to reflux (around 60-80°C, depending on the solvent) and irradiated with a UV lamp for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Intermediate B as a solid.

Table 2: Physicochemical and Spectral Data for Intermediate B

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃BrO₂ | |

| Molecular Weight | 305.17 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 48-50°C | |

| ¹H NMR (CDCl₃) | δ 3.65 (s, 3H), 4.55 (s, 2H), 7.25-7.60 (m, 7H), 7.85 (d, 1H) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO |

Final Step: Synthesis of this compound

The final step involves the N-alkylation of the bis-benzimidazole core (Intermediate A) with the bromomethylbiphenyl ester (Intermediate B) under basic conditions. The IUPAC name for this compound is 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4-one. The synthesis described here is for a closely related analogue, Telmisartan, as detailed protocols for this compound are not as prevalent in public literature. The principles are directly transferable.

Experimental Protocol:

-

Reaction Setup: Intermediate A (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Deprotonation: A base such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) (1.5-2.0 eq) is added, and the mixture is stirred at room temperature for 30-60 minutes to deprotonate the benzimidazole nitrogen.

-

Alkylation: A solution of Intermediate B (1.0-1.1 eq) in the same solvent is added dropwise to the reaction mixture.

-

Reaction: The mixture is heated to 50-60°C and stirred for 12-24 hours until the reaction is complete as monitored by TLC/HPLC.

-

Work-up and Hydrolysis: The reaction is cooled, and the solvent is removed under vacuum. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried and concentrated. If a tert-butyl ester was used as in some Telmisartan syntheses, a final hydrolysis step with an acid like trifluoroacetic acid or hydrochloric acid is required to yield the final carboxylic acid. For this compound, which has a different core, this final hydrolysis may not be necessary depending on the exact biphenyl intermediate used.

-

Purification: The crude this compound is purified by column chromatography or recrystallization to obtain the final API with high purity.

Chemical Characterization of this compound

Thorough chemical characterization is essential to confirm the structure, purity, and quality of the synthesized this compound. Standard analytical techniques are employed.

Table 3: Summary of this compound Characterization Data

| Technique | Parameter | Expected Result/Value | Reference |

| Identity | Molecular Formula | C₂₅H₂₆N₆O | |

| Molecular Weight | 426.51 g/mol | ||

| Mass Spectrometry | [M+H]⁺ | m/z 427.224 | |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (7-8 ppm), Alkyl protons (0.5-4 ppm) | Predicted |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-160 ppm), Carbonyl carbon (~170 ppm), Alkyl carbons (10-60 ppm) | Predicted |

| FT-IR | Wavenumber (cm⁻¹) | ~3400 (N-H), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1650 (C=O), ~1600 (C=N, C=C) | Predicted |

| Purity (HPLC) | Purity | >99.5% |

Note: Predicted spectral data is based on the known chemical structure of this compound and typical values for similar functional groups.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method is crucial for determining the purity of this compound and for quality control during its production.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of acetonitrile and 10-20 mM phosphate buffer (pH adjusted to ~3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the analyte shows maximum absorbance, typically around 230-280 nm for sartans.

-

Sample Preparation: A standard solution of this compound is prepared by accurately weighing and dissolving the compound in the mobile phase or a suitable solvent (like methanol) to a known concentration (e.g., 20 µg/mL).

-

Injection Volume: 20 µL.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed for the retention time of the main peak and the area percentage of any impurities.

Mechanism of Action and Experimental Workflows

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions by selectively blocking the AT₁ receptor, preventing angiotensin II from binding and exerting its hypertensive effects, such as vasoconstriction and aldosterone release.

Experimental Workflow: Synthesis

The convergent synthesis approach ensures efficiency and allows for the purification of intermediates before the final coupling step.

Experimental Workflow: HPLC Purity Analysis

A standardized workflow ensures reproducible and accurate purity assessment of the final this compound API.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of angiotensin-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Crystal Structure of Pratosartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pratosartan, a selective angiotensin II receptor antagonist, plays a crucial role in the management of hypertension.[1][2] Understanding its three-dimensional structure at an atomic level is paramount for rational drug design and the development of next-generation antihypertensive agents. While specific crystallographic data for this compound is not publicly available, this guide delineates the established methodologies and expected structural insights based on the analysis of analogous sartans and their interaction with the angiotensin II type 1 (AT1) receptor. This document serves as a comprehensive technical resource, outlining the experimental workflows, data interpretation, and the biological context of this compound's mechanism of action.

Introduction to this compound and Angiotensin II Receptor Blockers

This compound is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1), effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][3] This mechanism of action places it in the class of drugs known as angiotensin II receptor blockers (ARBs) or sartans. These drugs are widely prescribed for the treatment of hypertension, diabetic nephropathy, and congestive heart failure.[3] The therapeutic efficacy of ARBs is intrinsically linked to their molecular structure, which allows for high-affinity binding to the AT1 receptor. Determining the precise crystal structure of this compound would provide invaluable insights into its specific binding mode and structure-activity relationships.

Hypothetical Crystallographic Data of this compound

In the absence of specific published crystal structure data for this compound, we present a table of expected crystallographic parameters. This table is modeled on the type of data obtained for other sartans, such as Irbesartan, and represents the key information that would be derived from a single-crystal X-ray diffraction experiment.

| Parameter | Expected Value/Information | Significance |

| Molecular Formula | C₂₅H₂₆N₆O | Defines the elemental composition of the molecule. |

| Molecular Weight | 426.51 g/mol | The mass of one mole of this compound. |

| Crystal System | Monoclinic or Triclinic | Describes the basic geometric shape of the unit cell. Other sartans like Irbesartan have been observed in these systems. |

| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the unit cell. The specific space group for Irbesartan salts has been identified as P2₁/c and P-1. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | The lengths of the sides and the angles between the axes of the unit cell. For example, a form of Irbesartan crystallized in a monoclinic system with specific unit cell dimensions. |

| Volume (V) | ų | The volume of the unit cell. |

| Z | Integer (e.g., 4) | The number of molecules per unit cell. |

| Calculated Density (ρ) | g/cm³ | The theoretical density of the crystal. |

| Resolution (d_min) | Å | A measure of the level of detail observed in the diffraction data. |

| R-factor (R_work / R_free) | Dimensionless | Indicators of the quality of the fit between the crystallographic model and the experimental diffraction data. |

| Data Collection Temp. | K (e.g., 100 K) | The temperature at which the diffraction data was collected, which can affect atomic motion. |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound, or its complex with the AT1 receptor, involves a series of meticulous experimental steps.

Crystallization of this compound

The initial and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.

Methodology:

-

Solvent Selection and Supersaturation: A variety of solvents and solvent mixtures are screened to find conditions where this compound has limited solubility. Supersaturation, the driving force for crystallization, is then achieved through methods such as slow evaporation, vapor diffusion, or cooling.

-

Reaction Crystallization: This method involves the in-situ formation of a less soluble molecular complex (e.g., a salt or cocrystal of this compound) to induce crystallization.

-

High-Throughput Screening: Automated techniques can be employed to rapidly screen a wide range of crystallization conditions.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their atomic structure is determined using X-ray diffraction.

Methodology:

-

Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

-

X-ray Source: The crystal is irradiated with a monochromatic X-ray beam, typically from a synchrotron source for high intensity and resolution.

-

Data Collection: As the crystal is rotated in the X-ray beam, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and scaled to produce a final dataset of structure factor amplitudes.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Methodology:

-

Phase Determination: The "phase problem" is solved using computational methods such as direct methods or Patterson functions to generate an initial electron density map.

-

Model Building: An atomic model of the this compound molecule is built into the electron density map.

-

Refinement: The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the model and the observed diffraction pattern. This process minimizes the R-factors.

Visualization of Experimental Workflows and Biological Pathways

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule pharmaceutical like this compound.

References

Pratosartan: A Technical Overview of In Vivo Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratosartan is a selective, orally active angiotensin II type 1 (AT1) receptor antagonist.[1] As a member of the angiotensin II receptor blocker (ARB) class of drugs, it exerts its antihypertensive effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of this key component of the renin-angiotensin-aldosterone system (RAAS).[1] This document provides a comprehensive technical guide to the in vivo pharmacokinetics and pharmacodynamics of this compound, drawing upon available clinical data and general knowledge of the ARB class where specific preclinical data for this compound is not publicly available.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of blood pressure. This is achieved through the selective blockade of the AT1 receptor, which mediates the main cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sympathetic nervous system activation.

Clinical Efficacy in Hypertensive Patients

A multicenter, open-label study was conducted to evaluate the clinical efficacy and safety of this compound in patients with mild-to-moderate essential hypertension. The study involved a 12-week core period with this compound monotherapy or in combination with a calcium channel blocker (CCB) or a diuretic, followed by a 9-month follow-up. Patients received daily doses of 40, 80, or 160 mg.[2]

Table 1: Responder Rates with this compound Treatment at 12 Weeks in Hypertensive Patients [2]

| Treatment Group | Dose (mg/day) | Responder Rate (%) |

| Monotherapy | 40, 80, or 160 | 82.1 |

| Combination with CCB | 40, 80, or 160 | 81.3 |

| Combination with Diuretic | 40, 80, or 160 | 60.0 |

Responder rate was defined as the percentage of patients achieving a target blood pressure reduction.

These results demonstrate the dose-dependent antihypertensive efficacy of this compound, both as a monotherapy and in combination with other antihypertensive agents.[2]

Effects on the Renin-Angiotensin System

Blockade of the AT1 receptor by this compound is expected to interrupt the negative feedback loop of the RAAS, leading to a compensatory increase in plasma renin activity and angiotensin II levels. This is a characteristic class effect of ARBs.

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for this compound in preclinical animal models are not extensively available in the public domain. However, the general pharmacokinetic profile of ARBs can be described.

Table 2: General Pharmacokinetic Parameters of Angiotensin II Receptor Blockers (Representative)

| Parameter | Description | Typical Range for ARBs |

| Tmax (h) | Time to reach maximum plasma concentration | 1 - 4 |

| Cmax (ng/mL) | Maximum plasma concentration | Varies widely depending on dose and specific agent |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Varies widely depending on dose and specific agent |

| t1/2 (h) | Elimination half-life | 2 - 24 |

| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | 13 - 80 |

| Protein Binding (%) | Extent of binding to plasma proteins | >90 |

Note: These are general ranges for the ARB class and may not be representative of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: ARBs are generally well-absorbed after oral administration.

-

Distribution: They are highly bound to plasma proteins, primarily albumin, which limits their distribution into tissues.

-

Metabolism: Metabolism of ARBs varies, with some undergoing significant hepatic metabolism by cytochrome P450 enzymes, while others are excreted largely unchanged.

-

Excretion: Excretion occurs via both renal and biliary routes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vivo study of this compound's pharmacokinetics and pharmacodynamics.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This model is widely used to evaluate the efficacy of antihypertensive agents.

Protocol:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, are used. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at various dose levels. A vehicle control group receives the vehicle alone.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at predetermined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, and 24 hours post-dose) using the tail-cuff method. For continuous monitoring, radiotelemetry can be employed.

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration.

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are used. Animals are fasted overnight before drug administration.

-

Drug Administration: A single dose of this compound is administered orally via gavage.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and any major metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and oral bioavailability (if an intravenous dose group is included).

Visualizations

Signaling Pathway of the Renin-Angiotensin System and the Action of this compound

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on the AT1 receptor.

Experimental Workflow for a Preclinical In Vivo Pharmacodynamic Study

Caption: A typical experimental workflow for evaluating the antihypertensive effect of this compound in vivo.

Logical Relationship between Pharmacokinetics and Pharmacodynamics

Caption: The relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effect.

References

In Vitro Binding Affinity of Angiotensin Receptor Blockers: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the principles and methodologies for determining the in vitro binding affinity of Angiotensin Receptor Blockers (ARBs) to angiotensin receptors. Despite a thorough search of scientific literature and public regulatory data, specific quantitative in vitro binding affinity data (e.g., Kᵢ, IC₅₀, Kₔ) and detailed experimental protocols for Pratosartan were not publicly available at the time of this writing. The data and protocols presented herein are based on established methodologies and publicly available information for other well-characterized ARBs to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction to Angiotensin Receptors and ARB Affinity

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors: the angiotensin II type 1 (AT₁) receptor and the type 2 (AT₂) receptor. Most of the well-known cardiovascular effects of angiotensin II, such as vasoconstriction, aldosterone secretion, and cellular growth, are mediated by the AT₁ receptor.[1]

Angiotensin Receptor Blockers (ARBs) are a class of drugs that selectively block the AT₁ receptor, thereby antagonizing the effects of angiotensin II.[2] The therapeutic efficacy of an ARB is intrinsically linked to its binding affinity and selectivity for the AT₁ receptor over the AT₂ receptor. High affinity and selectivity ensure potent and targeted blockade of the detrimental effects of angiotensin II.[3]

Binding affinity is typically quantified by several parameters:

-

Inhibition Constant (Kᵢ): An indication of the potency of an inhibitor; it is the concentration of inhibitor required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value signifies a higher binding affinity.

-

Half-maximal Inhibitory Concentration (IC₅₀): The concentration of a drug that is required for 50% inhibition in vitro. It is dependent on the experimental conditions, particularly the concentration of the competing radioligand.

-

Dissociation Constant (Kₔ): A measure of the affinity between a ligand and a receptor. It is the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kₔ indicates a higher binding affinity.

This guide will detail the experimental protocols used to determine these values and present comparative data for several well-known ARBs.

Quantitative Binding Affinity Data for Representative ARBs

The following table summarizes publicly available in vitro binding affinity data for several common ARBs. This data is intended for comparative purposes to illustrate the range of affinities observed within this drug class.

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Kₔ (nM) | Reference |

| Azilsartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 2.6 | [4] | ||

| Olmesartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 6.7 | [4] | ||

| Telmisartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 5.1 | |||

| Valsartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 44.9 | |||

| Irbesartan | Human AT₁ | Radioligand Binding | ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Human AT₁ Receptors | 15.8 | |||

| Valsartan | Rat AT₁ | Radioligand Binding | [³H]Valsartan | Rat Aortic Smooth Muscle Cells | 1.44 |

Experimental Protocols

The determination of in vitro binding affinity for ARBs typically involves competitive radioligand binding assays. Below are detailed methodologies for these key experiments.

Membrane Preparation

-

Tissue/Cell Source: Tissues rich in angiotensin receptors, such as rat liver or adrenal glands, or cell lines genetically engineered to express human AT₁ or AT₂ receptors (e.g., CHO, HEK293 cells) are commonly used.

-

Homogenization: The tissue or cells are homogenized in a cold buffer (e.g., Tris-HCl) using a Polytron or similar homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA). The membrane preparations are then aliquoted and stored at -80°C until use.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the angiotensin receptors in the prepared membranes.

-

Reaction Mixture: In a microplate, the following components are added in order:

-

Assay buffer (e.g., containing Tris-HCl, MgCl₂, and bovine serum albumin).

-

A fixed concentration of a radioligand, typically ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II, which binds to both AT₁ and AT₂ receptors.

-

Increasing concentrations of the unlabeled test compound (the "competitor").

-

The membrane preparation.

-

-

Incubation: The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membranes with the bound radioligand from the free radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competitor.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of a potent, unlabeled ligand (e.g., unlabeled Angiotensin II or a known ARB) to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

The specific binding data is then plotted against the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Visualizations

Angiotensin II Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by Angiotensin II binding to its AT₁ and AT₂ receptors.

Caption: AT₁ Receptor Signaling Pathway.

Caption: AT₂ Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Conclusion

The in vitro binding affinity of an ARB for the AT₁ receptor is a fundamental determinant of its pharmacological activity. While specific data for this compound is not publicly available, the methodologies described in this guide provide a robust framework for assessing the binding characteristics of any new chemical entity targeting the angiotensin receptors. The use of standardized radioligand binding assays allows for the determination of key affinity parameters such as Kᵢ and IC₅₀, which are crucial for the preclinical evaluation and comparison of these important therapeutic agents.

References

- 1. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Preclinical pharmacology of angiotensin II receptor antagonists: update and outstanding issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Pratosartan Metabolites and Their Biological Activity: A Technical Overview

Introduction to Pratosartan

This compound is a selective, orally active antagonist of the angiotensin II type 1 (AT1) receptor.[1] By blocking the binding of angiotensin II to the AT1 receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] It is used in the treatment of hypertension. Like other sartans, this compound undergoes metabolism in the body, which can lead to the formation of various metabolites. The biological activity of these metabolites is of significant interest as they may contribute to the overall therapeutic effect or potential side effects of the parent drug.

Metabolic Pathways of this compound

The specific metabolic pathways of this compound have not been extensively detailed in publicly available literature. However, based on the metabolism of other sartan drugs, such as Losartan, it is anticipated that this compound is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The metabolic transformations likely involve oxidation of the alkyl side chains and potentially the imidazole ring system.

Below is a hypothetical metabolic pathway for this compound, illustrating potential oxidative metabolites.

Biological Activity of Metabolites

The biological activity of this compound's metabolites would be a critical determinant of its overall pharmacological profile. Active metabolites could contribute to the antihypertensive effect, prolong the duration of action, or have off-target effects. The primary measure of activity for these metabolites would be their affinity for and antagonism of the AT1 receptor, often quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Biological Activity of Hypothetical this compound Metabolites

| Compound | AT1 Receptor Binding Affinity (IC50, nM) | Functional Antagonism (pA2) |

| This compound | Data not available | Data not available |

| Metabolite M1 (Hypothetical) | Data not available | Data not available |

| Metabolite M2 (Hypothetical) | Data not available | Data not available |

| Losartan (Reference) | ~10-20 | ~8.0 |

| EXP3174 (Active Metabolite of Losartan) | ~1-2 | ~8.5 |

This table is a template. Specific data for this compound and its metabolites are required for a complete assessment.

Experimental Protocols

The evaluation of the biological activity of this compound and its metabolites would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Angiotensin II Receptor Binding Assay

This assay is used to determine the binding affinity of the test compounds to the AT1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: Use a radiolabeled AT1 receptor antagonist, such as [125I]-Sar1,Ile8-Angiotensin II.

-

Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound (this compound or its metabolites).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Functional Assay for AT1 Receptor Antagonism

This assay measures the ability of a compound to inhibit the functional response induced by angiotensin II, such as intracellular calcium mobilization or inositol phosphate (IP) accumulation.

Protocol:

-

Cell Culture: Culture cells expressing the AT1 receptor (e.g., vascular smooth muscle cells or AT1-transfected cell lines).

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of angiotensin II.

-

Signal Detection: Measure the downstream signaling event. For calcium mobilization, use a fluorescent calcium indicator and a plate reader. For IP accumulation, use a commercially available assay kit.

-

Data Analysis: Determine the concentration of the antagonist that produces a specific level of inhibition of the angiotensin II response and calculate the pA2 value, which is a measure of the antagonist's potency.

Signaling Pathways

This compound and its active metabolites exert their effects by blocking the signaling pathways activated by the binding of angiotensin II to the AT1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.

Activation of the AT1 receptor by angiotensin II leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including vasoconstriction, cell growth, and inflammation. This compound, by blocking the initial binding of angiotensin II, prevents the initiation of this signaling cascade.

Conclusion

This compound is an effective AT1 receptor antagonist used for the management of hypertension. While it is expected to be metabolized into various compounds, detailed public information on the specific structures and biological activities of these metabolites is currently lacking. The provided hypothetical pathways, data table templates, and experimental protocols serve as a guide for the type of research necessary to fully characterize the pharmacological profile of this compound and its metabolites. Such studies are essential for a complete understanding of its in vivo activity, duration of action, and overall therapeutic benefit. Future research focusing on the identification and characterization of this compound's metabolites is warranted to provide a more complete picture of its clinical pharmacology.

References

An In-depth Technical Guide to the Solubility and Stability of Sartans: A Case Study on Losartan

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Pratosartan" did not yield sufficient public data for a comprehensive guide. Therefore, this document uses Losartan, a well-characterized angiotensin II receptor blocker (ARB), as a representative example to illustrate the principles of solubility and stability analysis for this class of compounds. The methodologies and data presentation formats provided herein can serve as a robust template for the analysis of this compound or other related sartans. A single clinical trial mention of this compound was found, indicating it is an angiotensin II type 1 receptor blocker, but no further physicochemical data was available.[1]

Introduction to Sartans and Physicochemical Properties

Sartans, or angiotensin II receptor blockers, are a class of drugs used to treat hypertension and heart failure.[2] They act by selectively blocking the AT1 receptor, a key component of the renin-angiotensin system.[3][4] The efficacy and bioavailability of these drugs are intrinsically linked to their physicochemical properties, primarily their solubility and stability. Understanding these characteristics is critical during drug development, from formulation to defining shelf-life.[5] This guide provides a technical overview of the solubility and stability profiles of sartans, using Losartan as a case study.

Solubility Profile of Losartan Potassium

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its dissolution rate and bioavailability. Losartan Potassium is described as a white crystalline powder that is freely soluble in water and soluble in alcohols, while being slightly soluble in common organic solvents.

Quantitative Solubility Data

The solubility of Losartan Potassium has been experimentally determined in a range of pure solvents at various temperatures. The data reveals that its solubility generally increases with temperature in polar protic solvents like methanol and ethanol.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) | Reference |

| Methanol | 293.15 | 1.85 | |

| 318.15 | 3.45 | ||

| 343.15 | 6.41 | ||

| Ethanol | 293.15 | 1.02 | |

| 318.15 | 1.98 | ||

| 343.15 | 3.82 | ||

| 1-Propanol | 293.15 | 0.65 | |

| 318.15 | 1.29 | ||

| 343.15 | 2.56 | ||

| 2-Propanol | 293.15 | 0.41 | |

| 318.15 | 0.83 | ||

| 343.15 | 1.69 | ||

| N-methyl-2-pyrrolidone | 293.2 | (Highest solubility observed) | |

| 1,4-dioxane | 293.2 | (Lowest solubility observed) |

Note: The original data was presented graphically or in extensive tables in the cited literature. This table provides a summarized representation. For full datasets, refer to the original publication.

Experimental Protocol for Solubility Determination

A common method for determining solubility is the shake-flask method, as described by Higuchi and Connors.

-

Preparation of Saturated Solutions: An excess amount of the sartan (e.g., Losartan Potassium) is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The containers are agitated in a constant temperature bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The aliquot is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Quantification: The concentration of the dissolved sartan in the filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The experiment is typically repeated at multiple temperatures to determine the temperature dependence of solubility. The results are often correlated using thermodynamic models like the modified Apelblat equation.

Solubility Determination Workflow.

Stability Profile of Sartans

Stability testing is a crucial component of drug development, designed to understand how a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. These studies establish the shelf-life and recommended storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and establish the intrinsic stability of the molecule. This is a key requirement under ICH guidelines.

Summary of Forced Degradation Conditions and Observations for Sartans:

| Stress Condition | Reagents/Conditions | General Observations for Sartans | Reference |

| Acidic Hydrolysis | 1 M HCl, Methanolic Solution | Losartan and Valsartan show significant degradation. | |

| Alkaline Hydrolysis | 1 M NaOH, Methanolic Solution | Irbesartan shows significant degradation. | |

| Oxidative Stress | Hydrogen Peroxide (e.g., 3-30%) | Degradation observed for multiple sartans. | |

| Thermal Stress | Heat (e.g., 70°C) | Varies by compound; potential for solid-state degradation. | |

| Photodegradation | Exposure to UV/Fluorescent light | Sensitivity varies; packaging is critical. |

Experimental Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of the sartan in a suitable solvent, typically methanol.

-

Application of Stress:

-

Acid/Base Hydrolysis: Add an equal volume of 1 M HCl or 1 M NaOH to the drug's stock solution. The mixture may be refluxed or kept at room temperature for a specified period.

-

Oxidation: Add a specified concentration of hydrogen peroxide to the drug solution and store it for a set time.

-

Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 70°C).

-

Photodegradation: The drug substance or product is exposed to a controlled source of light under specified conditions as per ICH Q1B guidelines.

-

-

Neutralization (for Hydrolysis): After the specified time, the acidic and basic solutions are neutralized to stop the reaction.

-

Analysis: All stressed samples are diluted to a suitable concentration and analyzed using a validated stability-indicating analytical method, such as RP-HPLC. The method must be able to separate the intact drug from its degradation products.

Forced Degradation Experimental Workflow.

Mechanism of Action and Signaling Pathway

Sartans exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key hormone in the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, sartans prevent the downstream effects of Angiotensin II, which include vasoconstriction, aldosterone release, and cellular growth and proliferation.

The AT1 receptor is a G-protein coupled receptor (GPCR). Its activation by Angiotensin II initiates several intracellular signaling cascades.

Sartan Mechanism of Action at the AT1 Receptor.

Conclusion

The solubility and stability of a sartan are fundamental properties that dictate its formulation strategy, therapeutic efficacy, and shelf-life. This guide, using Losartan as a model, has outlined the key data points, experimental protocols, and underlying mechanisms relevant to researchers in drug development. The provided tables and workflows offer a structured approach to evaluating these critical parameters for new chemical entities like this compound, ensuring a robust and data-driven development process. A thorough characterization, following ICH guidelines, is essential for regulatory approval and the delivery of safe and effective medicines.

References

- 1. Clinical efficacy of a new angiotensin II type 1 receptor blocker, this compound, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Mechanism of action of angiotensin-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalacri.com [journalacri.com]

An In-depth Technical Guide to the Off-Target Effects of Imatinib at High Concentrations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib is a cornerstone in targeted cancer therapy, renowned for its potent and selective inhibition of the BCR-ABL tyrosine kinase in chronic myeloid leukemia (CML).[1][2][3][4][5] It also effectively targets other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR), making it a valuable treatment for gastrointestinal stromal tumors (GISTs). However, at high concentrations, the selectivity of imatinib can diminish, leading to engagement with a broader range of molecular targets. These "off-target" effects can result in unforeseen toxicities but may also present opportunities for therapeutic repurposing. This guide provides a detailed examination of the off-target activities of imatinib at elevated concentrations, presenting quantitative data, in-depth experimental protocols, and visualizations of the key signaling pathways involved.

On-Target and Off-Target Activity of Imatinib

Imatinib functions by competitively binding to the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting cellular proliferation and survival signals. While highly effective against its intended targets, studies have revealed that at micromolar concentrations, imatinib can interact with a wider array of kinases and non-kinase proteins.

Quantitative Comparison of Imatinib's On- and Off-Target Affinities

The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of imatinib for its primary targets and notable off-targets. Lower values are indicative of a higher binding affinity.

| Target Classification | Target | IC50 (nM) | Kd (nM) | Reference(s) |

| On-Target | v-Abl | 600 | 38 | |

| c-Kit | 100 | - | ||

| PDGFRα | 100 | 71 | ||

| PDGFRβ | - | 607 | ||

| Off-Target | NQO2 | 82 | - | |

| LCK | >10,000 | - | ||

| SRC | >10,000 | - | ||

| SYK | - | - | ||

| DDR1 | - | - |

Note: IC50 and Kd values can vary between different studies and experimental conditions.

Key Off-Target Signaling Pathways

High concentrations of imatinib can lead to the modulation of several signaling pathways not associated with its primary therapeutic mechanism. These interactions are crucial for understanding the full spectrum of imatinib's biological activity.

Cardiotoxicity via c-Abl Independent ER Stress

One of the most significant off-target effects of imatinib is cardiotoxicity, which has been linked to congestive heart failure in some patients. While initially thought to be mediated by on-target c-Abl inhibition, further research has shown that imatinib can induce endoplasmic reticulum (ER) stress and disrupt autophagy in cardiomyocytes, independent of c-Abl inhibition. This can lead to mitochondrial depolarization, ATP depletion, and ultimately, myocyte cell death.

Immunomodulatory Effects

Imatinib has been observed to exert off-target effects on various immune cells, including natural killer (NK) cells, monocytes, and macrophages. These effects can modulate the immune response, which may contribute to the overall therapeutic outcome. For instance, imatinib can alter the expression of chemokine receptors on immune cells, such as increasing CXCR4 expression, which could impact cell trafficking and localization.

Experimental Protocols

The characterization of off-target effects relies on a suite of well-defined experimental procedures. Below are detailed methodologies for key assays used to investigate the activity of imatinib.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Principle: The assay is performed in two stages. First, the kinase reaction is conducted with the kinase, substrate, ATP, and the test compound (imatinib). Subsequently, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, the ADP generated is converted to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.

Protocol:

-

Preparation: Prepare a serial dilution of imatinib in DMSO. Also, prepare a 2X kinase solution (containing the target kinase and substrate in reaction buffer) and a 2X ATP solution.

-

Reaction Initiation: In a 96-well plate, add 2.5 µL of the imatinib dilution or DMSO (as a control) to each well. Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature. To start the reaction, add 5 µL of the 2X ATP solution to each well.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescent reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the imatinib concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of imatinib on cell lines.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of imatinib and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Remove the media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours.

-

Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Competitive Binding Assay

This assay is used to determine the binding affinity of an unlabeled compound (imatinib) by measuring its ability to displace a labeled ligand from a target receptor.

Principle: A target receptor is incubated with a labeled ligand (e.g., fluorescently tagged) and varying concentrations of the unlabeled competitor (imatinib). The amount of labeled ligand that remains bound to the receptor is measured. A decrease in the signal from the labeled ligand indicates that the unlabeled compound is competing for the same binding site.

Protocol:

-

Cell Preparation: Prepare a suspension of cells expressing the target receptor at a density of 5 x 10^6 cells/mL in assay buffer.

-

Reagent Preparation: Prepare a serial dilution of imatinib. Also, prepare a solution of the labeled ligand at a concentration below its Kd.

-

Competition Reaction: In a 96-well plate, add the cell suspension, the labeled ligand, and the imatinib dilutions. Incubate at 4°C for a sufficient time to reach equilibrium.

-

Washing: Wash the cells to remove any unbound ligand.

-

Detection: Analyze the amount of bound labeled ligand using an appropriate method, such as flow cytometry for fluorescently labeled ligands.

-

Data Analysis: The Ki (inhibitory constant) for imatinib can be calculated from the IC50 of the competition curve and the Kd of the labeled ligand.

Conclusion

While imatinib is a highly selective kinase inhibitor at therapeutic doses, this guide demonstrates that at higher concentrations, its activity profile broadens to include a range of off-target kinases and non-kinase proteins. These off-target interactions are responsible for some of the clinically observed side effects, such as cardiotoxicity. However, they also reveal complex immunomodulatory roles that may contribute to its overall efficacy. A thorough understanding of these off-target effects, facilitated by the experimental protocols detailed herein, is essential for the rational design of second-generation inhibitors with improved safety profiles and for exploring the potential repurposing of imatinib in other disease contexts.

References

Methodological & Application

Pratosartan In Vitro Assay Protocol for Cultured Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratosartan is a selective, orally active antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] The RAAS plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Overactivation of the AT1 receptor by its ligand, angiotensin II (Ang II), leads to vasoconstriction, aldosterone secretion, and cellular growth, contributing to the pathophysiology of hypertension and other cardiovascular diseases.[2] this compound, by selectively blocking the AT1 receptor, mitigates these effects, making it an effective antihypertensive agent.[1]

These application notes provide detailed protocols for the in vitro characterization of this compound and other AT1 receptor antagonists using cultured cells. The described assays are fundamental for determining the potency and mechanism of action of such compounds in a controlled cellular environment. The protocols cover key aspects of antagonist evaluation, including receptor binding affinity, functional antagonism of G-protein coupled signaling, and downstream cellular responses.

Data Presentation

| Compound | Assay Type | Cell Line/Tissue | IC50 (nM) | Ki (nM) | Reference |

| Losartan | Radioligand Binding ([125I]Ang II) | Cultured Aortic Smooth Muscle Cells | 20 | - | [3] |

| Valsartan | Radioligand Binding ([125I]Ang II) | Rat Liver Membranes | - | ~2.5 | [4] |

| Candesartan | Radioligand Binding ([125I]Ang II) | HEK-293 cells expressing AT1R | - | ~0.3 |

Note: The presented values are for illustrative purposes to indicate the typical potency range of AT1 receptor antagonists. Experimental values can vary based on the specific assay conditions, cell type, and radioligand used.

Angiotensin II Receptor Signaling Pathway

Activation of the AT1 receptor by angiotensin II initiates a cascade of intracellular signaling events primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cell growth, and inflammation. This compound acts by blocking the initial binding of angiotensin II to the AT1 receptor, thereby inhibiting this entire downstream signaling cascade.

Caption: Angiotensin II AT1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for In Vitro Evaluation

The in vitro evaluation of this compound or other AT1 receptor antagonists typically follows a hierarchical approach, starting from target engagement and moving to functional cellular responses. A standard workflow includes an initial binding assay to determine the affinity of the compound for the receptor, followed by functional assays to confirm its antagonistic activity by measuring the inhibition of second messenger production (e.g., calcium mobilization or IP1 accumulation) and, finally, assessing its impact on downstream physiological responses like cell viability or protein synthesis.

Caption: General Experimental Workflow for the In Vitro Characterization of this compound.

Experimental Protocols

AT1 Receptor Binding Assay (Competitive Radioligand)

This protocol determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Line: HEK-293 cells stably expressing the human AT1 receptor (HEK293-AT1R) or a suitable cell line with endogenous AT1 receptor expression (e.g., vascular smooth muscle cells).

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.

-

This compound: Stock solution in DMSO.

-

Angiotensin II (unlabeled): For determining non-specific binding.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Cell Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding).

-

50 µL of unlabeled Angiotensin II (1 µM final concentration, for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [125I]-[Sar1,Ile8]Angiotensin II (final concentration ~0.1-0.5 nM) to all wells.

-

Add 100 µL of the cell membrane preparation (50-100 µg of protein) to initiate the binding reaction.

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Termination and Washing: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Angiotensin II-induced intracellular calcium release.

Materials:

-

Cell Line: HEK293-AT1R or other suitable cell lines.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Calcium-5 Assay Kit.

-

This compound: Stock solution in DMSO.

-

Angiotensin II: Stock solution in water or appropriate buffer.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional): To prevent dye leakage from cells.

-

Black, clear-bottom 96-well or 384-well plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared in assay buffer, with probenecid if necessary). Incubate for 45-60 minutes at 37°C.

-

Compound Pre-incubation: After incubation, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Inject a pre-determined EC80 concentration of Angiotensin II into the wells and immediately measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Angiotensin II response against the logarithm of this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT or SRB)

This assay assesses the ability of this compound to protect cells from Angiotensin II-induced changes in cell viability or proliferation.

Materials:

-

Cell Line: Vascular smooth muscle cells or other responsive cell types.

-

This compound: Stock solution in DMSO.

-

Angiotensin II: Stock solution.

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB).

-

Solubilization Solution (for MTT): e.g., DMSO or acidified isopropanol.

-